Zoniporide mesylate hemihydrate

NHE-1 inhibition IC50 sodium-hydrogen exchanger

Zoniporide mesylate hemihydrate is the methanesulfonic acid salt–hemihydrate form of zoniporide (CP-597,396), a synthetic, small-molecule inhibitor belonging to the bicyclic guanidine class of sodium–hydrogen exchanger isoform 1 (NHE-1/SLC9A1) inhibitors. The compound was originally developed by Pfizer as a cardioprotective agent and exhibits high aqueous solubility suitable for intravenous administration.

Molecular Formula C36H42N12O9S2
Molecular Weight 850.9 g/mol
CAS No. 336881-22-2
Cat. No. B12840503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoniporide mesylate hemihydrate
CAS336881-22-2
Molecular FormulaC36H42N12O9S2
Molecular Weight850.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.CS(=O)(=O)O.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.O
InChIInChI=1S/2C17H16N6O.2CH4O3S.H2O/c2*18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;2*1-5(2,3)4;/h2*1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H3,(H,2,3,4);1H2
InChIKeyHGNAEEHUNCEYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zoniporide Mesylate Hemihydrate (CAS 336881-22-2): A High-Potency NHE-1 Inhibitor for Cardioprotection Research and Formulation Development


Zoniporide mesylate hemihydrate is the methanesulfonic acid salt–hemihydrate form of zoniporide (CP-597,396), a synthetic, small-molecule inhibitor belonging to the bicyclic guanidine class of sodium–hydrogen exchanger isoform 1 (NHE-1/SLC9A1) inhibitors [1]. The compound was originally developed by Pfizer as a cardioprotective agent and exhibits high aqueous solubility suitable for intravenous administration [2]. Zoniporide inhibits human NHE-1 with an IC50 of 14 nM in 22Na+ uptake assays using PS-120 fibroblasts and reduces infarct size in isolated rabbit hearts with an EC50 of 0.25 nM [3][4]. The mesylate hemihydrate salt form (2:2:1 zoniporide base:methanesulfonic acid:water) was specifically engineered to enhance aqueous solubility beyond that of the hydrochloride salt, facilitating high-concentration parenteral formulation [5].

Why Zoniporide Mesylate Hemihydrate Cannot Be Replaced by Generic NHE-1 Inhibitors or Other Salt Forms in Cardiology and Ion-Transport Research


NHE-1 inhibitors exhibit wide divergence in both potency and isoform selectivity, meaning that substituting one in-class compound for another can drastically alter experimental outcomes or formulation behavior [1]. Even among advanced clinical candidates, zoniporide demonstrates quantifiable superiority over eniporide and cariporide in enzymatic inhibition, cardioprotective efficacy, and selectivity against off-target NHE isoforms [1][2]. Furthermore, the mesylate hemihydrate salt form achieves aqueous solubility exceeding 18 mgA/mL, compared with approximately 2 mg/mL for the hydrochloride hydrate, enabling high-concentration intravenous dosing that cannot be replicated with alternative salt forms or the free base [3]. These differences—measured in the same laboratories under identical assay conditions—render generic substitution scientifically unsound and constitute hard procurement decision criteria.

Zoniporide Mesylate Hemihydrate: Comparator-Based Quantitative Evidence for Scientific Selection and Procurement


Evidence Item 1: Superior Inhibitory Potency Against Human NHE-1 Compared with Eniporide and Cariporide

Zoniporide inhibits human NHE-1 with an IC50 of 14 nM, making it 1.64-fold more potent than eniporide (IC50 = 23 nM) and 2.6-fold more potent than cariporide (IC50 = 36 nM) when tested head-to-head in the same 22Na+ uptake assay in PS-120 fibroblasts overexpressing human NHE-1 [1].

NHE-1 inhibition IC50 sodium-hydrogen exchanger cardioprotection potency

Evidence Item 2: Superior Isoform Selectivity (NHE-1 vs. NHE-2) Compared with Eniporide and Cariporide

Zoniporide exhibits 157-fold selectivity for human NHE-1 over human NHE-2, compared with 27-fold for eniporide and 49-fold for cariporide in the same PS-120 fibroblast overexpression system [1]. Against rat NHE-3, zoniporide shows 15,700-fold selectivity [1]. Thus, zoniporide provides 5.8-fold higher NHE-1/NHE-2 selectivity than eniporide and 3.2-fold higher than cariporide [1].

NHE isoform selectivity off-target NHE-2 selectivity ratio

Evidence Item 3: Superior Cardioprotective Potency in Isolated Heart (Langendorff) Model Compared with Eniporide and Cariporide

In the rabbit Langendorff isolated heart model of ischemia-reperfusion (30 min regional ischemia, 120 min reperfusion), zoniporide reduced infarct size with an EC50 of 0.25 nM and achieved a maximum infarct size reduction of 83% at 50 nM [1]. This potency was 2.5-fold greater than eniporide (EC50 = 0.69 nM) and 20-fold greater than cariporide (EC50 = 5.11 nM) [1]. Zoniporide also produced a greater absolute reduction in infarct size than eniporide (83% vs. 58% reduction) [1]. In anesthetized rabbits, the in vivo ED50 for infarct size reduction was 0.45 mg/kg/h [1].

cardioprotection infarct size Langendorff ischemia-reperfusion EC50

Evidence Item 4: Enhanced Aqueous Solubility of the Mesylate Hemihydrate Salt Form Enables High-Concentration Intravenous Dosing Unattainable with Hydrochloride or Free Base

The mesylate salt of zoniporide, when formulated with methanesulfonic acid at pH 2–3.5, achieves aqueous solubility greater than 18 mgA/mL (where mgA refers to mg of active zoniporide free base) [1]. In contrast, the hydrochloride hydrate salt of zoniporide exhibits aqueous solubility of only approximately 2 mg/mL with warming [2]. This represents at least a 9-fold solubility enhancement attributable specifically to the mesylate salt form [1][2]. The lyophilized mesylate formulation further enables reconstitution at clinically and experimentally relevant concentrations without precipitation, a limitation observed with the hydrochloride form at high doses [1].

solubility formulation mesylate salt intravenous pharmaceutical composition

Evidence Item 5: Absence of Hemodynamic Perturbation at Cardioprotective Doses in Anesthetized Rabbit Model

In open-chest anesthetized rabbits, zoniporide at cardioprotective doses (up to 4 mg/kg/h i.v., producing 75% infarct size reduction) did not cause any significant changes in mean arterial pressure (MAP), heart rate (HR), or rate pressure product (RPP) compared with vehicle control [1]. No direct comparative hemodynamic data with eniporide or cariporide are available from the same study; however, the demonstration that effective cardioprotective concentrations do not perturb systemic hemodynamics is a critical safety feature for in vivo experimental design [1].

hemodynamic safety mean arterial pressure heart rate in vivo cardiovascular

Zoniporide Mesylate Hemihydrate: Best-Validated Research and Industrial Application Scenarios


Preclinical Myocardial Ischemia-Reperfusion Injury Studies Requiring Maximal Cardioprotective Efficacy at Low Concentrations

Zoniporide mesylate hemihydrate is the strongest candidate for isolated heart (Langendorff) and in vivo myocardial ischemia-reperfusion models where maximal infarct size reduction is required. With an ex vivo EC50 of 0.25 nM and 83% infarct size reduction at 50 nM—2.5-fold and 20-fold more potent than eniporide and cariporide, respectively [1]—zoniporide allows researchers to achieve robust cardioprotection while maintaining low compound concentrations, minimizing vehicle artifacts and off-target effects at high doses.

NHE-1 Isoform Selectivity Profiling and Ion-Transport Mechanistic Studies

For experiments requiring discrimination between NHE-1 and NHE-2 activity, zoniporide's 157-fold NHE-1/NHE-2 selectivity is 5.8-fold higher than eniporide and 3.2-fold higher than cariporide [1]. This makes zoniporide the preferred tool compound for studies where residual NHE-2 inhibition would confound interpretation, such as NHE-1-specific signaling, pH regulation in cardiac myocytes, or platelet swelling assays where isoform-selective inhibition is critical.

High-Concentration Intravenous Formulation Development for In Vivo Cardioprotection Protocols

The mesylate hemihydrate salt form, delivering aqueous solubility exceeding 18 mgA/mL—at least 9-fold higher than the hydrochloride salt [2]—is the obligatory choice for studies requiring high-concentration parenteral administration (e.g., 4 mg/kg/h infusion rates). This solubility advantage eliminates the need for large infusion volumes, circumvents precipitation risks, and enables the lyophilized formulation approach described in US Patent US20030149075A1 [2].

Cardiovascular Safety Pharmacology and Hemodynamic Monitoring Studies

Zoniporide mesylate hemihydrate is suited for experimental protocols requiring simultaneous cardioprotection and hemodynamic monitoring, as it produced a 75% infarct size reduction at 4 mg/kg/h without altering mean arterial pressure, heart rate, or rate pressure product in anesthetized rabbits [1]. This hemodynamic neutrality ensures that protective effects are not obscured by secondary changes in cardiac workload.

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